4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-1-2-12-7-4(5)3-6(14)13-7/h1-2H,3H2,(H,12,13,14) |
InChI Key |
JFKHJEWKWURMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Initial Formation of the Tricyclic Core
The synthesis begins with a substituted compound of formula (III), typically prepared via acid-catalyzed condensation between a substituted aldehyde (V) and a precursor acetal in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Trifluoroacetic acid (TFA) or tosic acid catalyzes this step, generating intermediates with a bromo-substituted pyrrole moiety.
Introduction of the Trifluoromethyl Group
A critical step involves reacting the bromo-substituted intermediate (III) with a trifluoromethyl-containing boronic acid (XI) or tributylstannane (XII) under Suzuki or Stille coupling conditions. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ facilitate this transformation in solvents like 1,4-dioxane or DMF at elevated temperatures (80–150°C). For example, coupling with trifluoromethylboronic acid introduces the -CF₃ group at the 4-position of the pyridine ring, achieving yields of 65–78%.
Oxidative Cyclization to Form the Pyrrolopyridinone
The final cyclization employs oxygen gas at atmospheric pressure in the presence of bases like sodium hydride or potassium tert-butoxide. This step oxidizes the dihydro precursor to the pyrrolopyridinone framework, with reaction times varying from 6 to 24 hours depending on the substrate. Monitoring via thin-layer chromatography (TLC) confirms complete conversion, and the product is purified via column chromatography using ethyl acetate/hexane gradients.
Multi-Step Condensation and Lactamization
Condensation of Alkyl Vinyl Ethers with Trifluoroacetyl Chloride
An alternative route starts with the reaction of alkyl vinyl ethers and trifluoroacetyl chloride in the presence of sulfuric acid, forming a lactone intermediate. This exothermic reaction requires careful temperature control (-10°C to 30°C) to prevent side reactions. Distillation at 95–100°C isolates the lactone, which is subsequently treated with aqueous or anhydrous ammonia to yield 4-trifluoromethyl-2(1H)-pyridinone.
Cyclization to Pyrrolopyridinone
The pyridinone intermediate undergoes cyclization with acetic anhydride and pyridinium p-toluenesulfonate (PPTS) at reflux temperatures (145–150°C). This forms dienoates, which are further reacted with formamide or ammonium salts to generate the pyrrolopyridinone core. Yields for this step range from 50% to 65%, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Palladium cross-coupling | Suzuki coupling, oxidative cyclization | 65–78% | High regioselectivity, scalable | Requires expensive Pd catalysts |
| Condensation-lactamization | Lactone formation, ammonia treatment | 50–65% | Avoids transition metals, cost-effective | Multi-step purification, moderate yields |
Optimization Strategies and Reaction Parameters
Solvent and Temperature Effects
Palladium-catalyzed reactions achieve optimal yields in polar aprotic solvents like DMF or 1,4-dioxane at 80–120°C. In contrast, condensation methods favor non-polar solvents (toluene) under reflux conditions to drive lactone formation. Lower temperatures (0–10°C) are critical during ammonia treatment to prevent over-alkylation.
Chemical Reactions Analysis
Cyclization and Ring Functionalization
The compound serves as a precursor for synthesizing fused heterocycles. Cyclization reactions under acidic or basic conditions yield derivatives with enhanced biological activity:
For example, iodination at the 3-position (using NIS in AcOH) enables subsequent Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
Cross-Coupling Reactions
The trifluoromethyl group enhances electrophilic substitution at adjacent positions. Key transformations include:
Table 1: Cross-Coupling Reactions
Notably, compound 4h (synthesized via C3 coupling with 3,5-dimethoxyphenyl boronic acid) showed FGFR1–3 IC₅₀ values of 7–25 nM, demonstrating the impact of substituents on bioactivity .
Reduction and Oxidation
The lactam ring undergoes selective reduction:
-
Hydrogenation :
-
Nitro Group Reduction :
Acid/Base-Mediated Rearrangements
The trifluoromethyl group stabilizes intermediates during ring-opening/closure reactions:
-
Acidic Hydrolysis :
-
Conditions: 6M HCl, 100°C, 12h
-
Outcome: Cleavage of the lactam ring to form 4-(trifluoromethyl)pyridine-2,3-diamine.
-
-
Base-Induced Rearrangement :
-
Conditions: NaOH (2M), EtOH, 80°C
-
Outcome: Isomerization to 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
-
Biological Activity Modulation
Structural modifications directly influence interactions with biological targets:
-
Hydrogen Bonding : The lactam carbonyl forms hydrogen bonds with FGFR hinge regions (e.g., E562 and A564 in FGFR1) .
-
π–π Stacking : Aryl groups introduced at C3 engage in hydrophobic interactions with F489 in FGFR1, enhancing binding affinity .
Stability and Degradation
The compound demonstrates stability under standard storage conditions but degrades under UV light:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV Light (254 nm) | C-F bond cleavage → defluorination | 48h |
| pH < 3 | Lactam ring hydrolysis | 12h |
Key Research Findings
-
FGFR Inhibition : Derivatives with C3-aryl substitutions show 100–300× improved FGFR1 activity compared to unsubstituted analogs .
-
Synthetic Versatility : Iodination at C3 enables diversification via cross-coupling, providing access to >50 derivatives with nanomolar kinase activity .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing targeted therapies against FGFR-driven cancers.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied extensively for its potential therapeutic applications. Research indicates that 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits notable biological activities, including:
- Enzyme Inhibition : It has shown promise as an inhibitor in various enzyme systems. The trifluoromethyl group enhances its interaction with biological targets, which may increase its efficacy in therapeutic applications.
- Anticancer Activity : Preliminary studies suggest that this compound may act as a kinase inhibitor, particularly targeting receptor tyrosine kinases involved in cancer progression. This property positions it as a potential candidate for cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Enhanced binding affinity | |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines | |
| Receptor Modulation | Modulates G-protein coupled receptors (GPCRs) |
Agrochemical Applications
The compound's unique properties have also led to investigations into its potential use in agrochemicals:
- Antifungal Properties : Research has indicated that derivatives of this compound can exhibit antifungal activity against various plant pathogens. For instance, studies have shown effective inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum at specific concentrations, suggesting its utility as a fungicide .
- Insecticidal Activity : Some studies have reported moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda, indicating potential applications in pest control .
Table 2: Antifungal and Insecticidal Efficacy
| Pathogen/Insect | Activity Type | Concentration (μg/ml) | Reference |
|---|---|---|---|
| Botrytis cinerea | Antifungal | 50 | |
| Sclerotinia sclerotiorum | Antifungal | 50 | |
| Mythimna separata | Insecticidal | 500 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrolo-pyridine core significantly influence its potency and selectivity.
Table 3: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances binding affinity to targets |
| Alkyl groups | Modulate lipophilicity and cell permeability |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, indicating significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The biological and chemical profiles of pyrrolo[2,3-b]pyridin-2(3H)-one derivatives are heavily influenced by substituents. Key comparisons include:
Physicochemical Properties
- Melting Points : CF₃ derivatives are expected to have higher melting points due to increased molecular rigidity. For comparison, Compound 14 melts at 123.5–124.2°C , while brominated analogs (e.g., 3,3-Dibromo) are solids with higher decomposition temperatures .
- Solubility : The CF₃ group enhances lipophilicity (logP ~2.5–3.5), reducing aqueous solubility compared to polar derivatives like 5-hydroxyindolin-2-one analogs .
Biological Activity
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 1393576-66-3) is a synthetic compound that belongs to the pyrrolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a candidate for various therapeutic applications.
- Molecular Formula : C8H5F3N2O
- Molecular Weight : 202.13 g/mol
- Structure : The structural formula includes a pyrrole ring fused with a pyridine ring, with a trifluoromethyl substituent at the 4-position.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast) | 12.5 | Kinase inhibition |
| This compound | A549 (lung) | 15.0 | Apoptosis induction |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of DYRK1A leads to reduced tau phosphorylation and improved neuronal survival.
Study on Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolopyridines, including this compound. They evaluated their anticancer activity against multiple cell lines and found that this compound exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 12.5 µM .
Neuroprotective Mechanisms
A study focusing on neuroprotection demonstrated that treatment with this compound resulted in decreased levels of phosphorylated tau in neuronal cultures exposed to toxic amyloid-beta peptides. This suggests potential therapeutic benefits in Alzheimer's disease models .
Pharmacological Profile
The pharmacological profile of this compound indicates low toxicity and good bioavailability in preliminary studies. Its favorable pharmacokinetic properties make it a suitable candidate for further development.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Toxicity | Low |
Q & A
Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives?
Methodological Answer: Key synthetic strategies include:
- Condensation with Aldehydes : Reacting the pyrrolo-pyridinone core with aldehydes (e.g., benzaldehyde derivatives) in toluene under argon, catalyzed by piperidine, to form 3-benzylidene derivatives .
- Rhodium-Catalyzed 1,4-Addition : Using arylboronic acids and chiral rhodium catalysts to asymmetrically functionalize the exocyclic methylene group, yielding enantiomerically enriched derivatives (e.g., compounds 2e–2j ) .
- Ring Expansion : Treating 3-substituted derivatives with sodium azide under microwave irradiation to form naphthyridinones via cycloaddition-rearrangement (39 examples, yields: 40–85%) .
Q. Table 1: Example Derivatives Synthesized via Rhodium-Catalyzed Addition
Q. How can researchers confirm the structural integrity of synthesized 4-(trifluoromethyl)pyrrolo-pyridinone derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz) resolves proton environments (e.g., δ 8.41–8.04 ppm for aromatic protons in compound 14 ) . ¹³C NMR confirms carbon frameworks, including trifluoromethyl groups (δ ~120 ppm for CF₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., m/z 311.1 for compound 283 ) .
- HPLC Analysis : Ensures purity (>95% for most derivatives) and monitors isomerization (e.g., 70/30 E/Z ratio in solution) .
Advanced Research Questions
Q. What mechanistic insights explain the rhodium-catalyzed asymmetric 1,4-addition to 3-benzylidene derivatives?
Methodological Answer: The reaction involves:
- Catalytic Cycle : Rhodium(I) coordinates to the exocyclic double bond, facilitating arylboronic acid addition to the β-position.
- Chiral Induction : Bulky phosphine ligands (e.g., (R)-BINAP) enforce asymmetric environments, achieving enantiomeric excess (e.g., up to 90% ee) .
- Substrate Scope : Electron-deficient arylboronic acids enhance reactivity, while steric hindrance at the aldehyde moiety limits yields .
Q. How does the E/Z isomerization of 3-benzylidene derivatives impact synthetic strategies, and how can it be mitigated?
Methodological Answer:
Q. Table 2: Isomerization Stability of Selected Derivatives
| Compound | Isomer Ratio (E/Z) After 1 Week | Stability in Solid State |
|---|---|---|
| 1a | 70/30 | Stable |
| 1b | 70/30 | Stable |
| Data from |
Q. What methodologies are employed to evaluate the bioactivity of pyrrolo[2,3-b]pyridinone derivatives in preclinical models?
Methodological Answer: While direct data on 4-(trifluoromethyl) derivatives is limited, analogous compounds are assessed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
